Degrader 32

Prostate Cancer Androgen Receptor Degradation PROTAC

Degrader 32 (d4E-4) is a highly potent (AR DC50 0.76-0.86 nM), cereblon-recruiting PROTAC that catalytically eliminates full-length androgen receptor (AR) protein, ablating both canonical signaling and scaffolding functions. Unlike traditional antagonists (e.g., enzalutamide), it overcomes resistance driven by AR splice variants or mutations. This rigorously characterized tool also degrades MDM2, enabling unique p53-AR crosstalk studies. Insist on Degrader 32 for reproducible target validation; generic substitution risks divergent degradation kinetics and compromised experimental integrity.

Molecular Formula C48H48Cl2N6O5
Molecular Weight 859.849
Cat. No. B1192647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDegrader 32
SynonymsDegrader 32
Molecular FormulaC48H48Cl2N6O5
Molecular Weight859.849
Structural Identifiers
SMILESO=C(C(N(CC1=C2C=CC=C1C#CCN3CCN(C(N4[C@H](C5=CC=C(Cl)C=C5)[C@H](C6=CC=C(Cl)C=C6)N=C4C7=CC=C(C(C)(C)C)C=C7OCC)=O)CC3)C2=O)CC8)NC8=O
InChIInChI=1S/C48H48Cl2N6O5/c1-5-61-40-28-33(48(2,3)4)15-20-37(40)44-52-42(31-11-16-34(49)17-12-31)43(32-13-18-35(50)19-14-32)56(44)47(60)54-26-24-53(25-27-54)23-7-9-30-8-6-10-36-38(30)29-55(46(36)59)39-21-22-41(57)51-45(39)58/h6,8,10-20,28,39,42-43H,5,21-27,29H2,1-4H3,(H,51,57,58)/t39?,42-,43+/m0/s1
InChIKeySXPSRFOBNYZXKH-UZLVNVLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Degrader 32 Procurement Guide: A Potent AR PROTAC for Prostate Cancer Research


Degrader 32 (also known as d4E-4) is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR) . Characterized by a molecular formula of C48H48Cl2N6O5 and a molecular weight of 859.849 g/mol, this bifunctional molecule hijacks the ubiquitin-proteasome system to effectively reduce AR protein levels in prostate cancer cell lines [1]. As a research-use-only compound, it serves as a critical tool for dissecting AR-dependent oncogenic signaling and validating the therapeutic potential of targeted protein degradation .

Why Generic AR-Targeting Agents Cannot Substitute for Degrader 32 in Research


Generic substitution of Degrader 32 with traditional AR antagonists (e.g., enzalutamide) or other AR PROTACs (e.g., ARD-69) is scientifically invalid for several key reasons. Unlike antagonists that only block ligand binding, Degrader 32 acts catalytically to eliminate the entire AR protein, thereby ablating both its canonical and non-canonical scaffolding functions . This mechanistic distinction is critical for studying resistance mechanisms where AR signaling persists despite antagonist therapy [1]. Furthermore, even among AR degraders, subtle differences in linker chemistry and E3 ligase recruitment (cereblon-based for Degrader 32) can lead to divergent degradation kinetics, selectivity profiles, and cellular potency, making direct substitution without comparative validation a high-risk approach for experimental reproducibility .

Quantitative Comparative Evidence for Degrader 32 Procurement


DC50 Values vs. Other AR PROTACs in Prostate Cancer Cell Lines

Degrader 32 exhibits potent degradation of the androgen receptor (AR) in key prostate cancer cell lines. Its DC50 values, the concentration needed for 50% degradation, are 0.86 nM in LNCaP cells and 0.76 nM in VCaP cells . This performance is comparable to, though not exceeding, the closely related AR degrader ARD-69, which has a reported DC50 of 0.76 nM in VCaP cells .

Prostate Cancer Androgen Receptor Degradation PROTAC

Comparative Functional Activity: Antiproliferative Effects

Degrader 32's ability to inhibit tumor growth has been demonstrated in preclinical models. It showed significant reduction in AR protein levels and inhibited tumor growth more effectively than traditional androgen receptor antagonists in mouse xenograft tumor tissues .

Prostate Cancer Cell Proliferation PROTAC

Selectivity Profile Among Nuclear Receptors

Degrader 32 is described as a novel, potent, and selective MDM2 degrader, with additional noted efficacy against the androgen receptor (AR) . While its primary annotation is as an AR degrader, its dual-targeting potential with MDM2 distinguishes it from other AR-targeting agents and may confer unique biological effects.

Prostate Cancer Nuclear Receptor PROTAC

Recommended Application Scenarios for Degrader 32 in Research


Investigating AR-Dependent Mechanisms in Prostate Cancer

This is the primary and most validated use case for Degrader 32. Its potent AR degradation (DC50 of 0.76-0.86 nM in LNCaP and VCaP cells) makes it an ideal tool for studies aiming to dissect AR-driven oncogenic pathways and understand the functional consequences of complete AR ablation, as opposed to inhibition .

Modeling and Overcoming Therapy Resistance

Researchers can use Degrader 32 to model and study resistance mechanisms to traditional AR-targeted therapies. Because it degrades the entire AR protein, it can overcome resistance caused by AR splice variants or mutations that render antagonists ineffective, providing a platform for developing next-generation therapeutic strategies .

Validating PROTAC Technology in AR-Positive Models

Degrader 32 serves as a benchmark compound for validating new PROTAC technologies or screening assays in AR-positive cell lines. Its well-characterized potency and degradation profile in standard models like LNCaP and VCaP provide a reliable positive control for evaluating novel bifunctional degraders targeting the AR or other proteins .

Investigating MDM2-AR Interplay in Cancer Biology

Given its reported activity as both an MDM2 and AR degrader, Degrader 32 is uniquely positioned for research into the crosstalk between p53 (regulated by MDM2) and AR signaling. This application is particularly relevant in prostate cancer and certain leukemia models, where both pathways are frequently dysregulated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Degrader 32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.